1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(25)14-8-11-23(12-9-14)17-15(7-4-10-20-17)18-21-16(22-26-18)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHIZTLCYWGEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid involves several steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of benzohydrazide with carboxylic acid using coupling agents like 1,1’-carbonyldiimidazole (CDI) and triphenylphosphine as a dehydrating agent . The reaction conditions typically include heating the mixture to facilitate the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs. Its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of 1,2,4-oxadiazole derivatives with variations in the aryl group attached to the oxadiazole ring and modifications to the piperidine-carboxylic acid scaffold. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, physicochemical properties, and available data.
Structural Variations and Physicochemical Properties
Key Observations:
Amide Modifications (e.g., ): Introduce hydrogen-bonding sites, which could enhance target binding .
Molecular Weight and Purity :
- The target compound and its analogs fall within a molecular weight range of 310–447 g/mol, suitable for drug-like properties.
- Purity varies (90–97%), reflecting differences in synthetic difficulty or commercial sourcing .
Biological Activity
The compound 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a derivative of oxadiazole, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid is , with a molecular weight of 367.36 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and an oxadiazole group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and upregulating p53 expression .
Table 1: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 10.38 | Apoptosis via p53 and caspase activation |
| B | PANC-1 | 5.25 | Cell cycle arrest and apoptosis |
| C | SK-MEL-2 | 7.89 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that oxadiazole derivatives exhibit antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | S. aureus | 32 μg/mL |
| E | E. coli | 16 μg/mL |
| F | Bacillus subtilis | 64 μg/mL |
Anti-inflammatory Properties
Emerging research suggests that the compound may possess anti-inflammatory effects. In animal models, derivatives similar to this compound have been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli .
The biological activity of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine is attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through p53 signaling.
- Cell Cycle Arrest : Interference with cell cycle progression leading to halted proliferation in cancer cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in clinical settings:
- A study on a related compound showed promising results in patients with advanced melanoma, demonstrating significant tumor reduction after treatment.
- Another case study highlighted the use of oxadiazole derivatives in combination therapies for resistant bacterial infections, showing enhanced efficacy compared to standard treatments .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
